molecular formula C7H4Cl3F B1411425 2,4-Dichloro-3-fluorobenzyl chloride CAS No. 1807053-37-7

2,4-Dichloro-3-fluorobenzyl chloride

Cat. No.: B1411425
CAS No.: 1807053-37-7
M. Wt: 213.5 g/mol
InChI Key: FRPOVSJQURKMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-3-fluorobenzyl chloride (C₇H₄Cl₂F) is a halogenated aromatic compound featuring a benzyl chloride backbone with chloro substituents at positions 2 and 4 and a fluorine atom at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive benzyl chloride group (-CH₂Cl) and electron-withdrawing halogen substituents. The chlorine and fluorine atoms influence both the electronic properties of the aromatic ring and the steric environment, directing reactivity in subsequent chemical transformations .

Properties

CAS No.

1807053-37-7

Molecular Formula

C7H4Cl3F

Molecular Weight

213.5 g/mol

IUPAC Name

1,3-dichloro-4-(chloromethyl)-2-fluorobenzene

InChI

InChI=1S/C7H4Cl3F/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2

InChI Key

FRPOVSJQURKMFH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1CCl)Cl)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1CCl)Cl)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

3-Chloro-4-fluorobenzoyl Chloride

  • Structure : Benzoyl chloride (-COCl) with Cl at position 3 and F at position 4 (C₇H₃Cl₂FO) .
  • Key Differences :
    • Functional Group : The target compound has a benzyl chloride (-CH₂Cl), while this analog features a benzoyl chloride (-COCl). The latter is more reactive in acylation reactions due to the electron-deficient carbonyl group.
    • Substituent Positions : The chlorine and fluorine are adjacent (positions 3 and 4), creating a meta/para substitution pattern, whereas the target compound has ortho (Cl-2) and para (Cl-4) chlorines with fluorine at position 3.
    • Physical Properties : 3-Chloro-4-fluorobenzoyl chloride has a high melting point (222°C) compared to typical benzyl chlorides, which are often liquids at room temperature .

4-Methyl-3-(trifluoromethyl)benzoyl Chloride

  • Structure : Benzoyl chloride with a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 3 (C₉H₆ClF₃O) .
  • Key Differences :
    • Electron Effects : The -CF₃ group is a stronger electron-withdrawing group than Cl or F, significantly deactivating the aromatic ring and directing electrophilic substitutions.
    • Steric Impact : The bulky -CF₃ group increases steric hindrance compared to the smaller halogens in the target compound.
    • Applications : Primarily used in specialty chemical synthesis, whereas benzyl chlorides like the target compound are more common in alkylation reactions .

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl Chloride

  • Structure : A complex benzoyl chloride with a benzyl ether linkage (C₁₅H₁₀Cl₂F O₃) .
  • Key Differences :
    • Functionality : Contains an ether (-O-) and methoxy (-OCH₃) group, enhancing solubility in polar solvents compared to the purely hydrophobic target compound.
    • Reactivity : The benzyl ether moiety may participate in nucleophilic substitutions, whereas the target’s benzyl chloride is more reactive in SN2-type alkylations .

2,4-Dichloro-5-fluorobenzoic Acid

  • Structure : Benzoic acid derivative with Cl at positions 2 and 4 and F at position 5 (C₇H₃Cl₂FO₂) .
  • Key Differences :
    • Functional Group : The carboxylic acid (-COOH) group introduces acidity (pKa ~2.5–3.0), making it suitable for salt formation, unlike the neutral benzyl chloride.
    • Substituent Orientation : Fluorine at position 5 creates a distinct electronic profile compared to fluorine at position 3 in the target compound .

Comparative Data Table

Compound Functional Group Substituent Positions Molecular Weight Key Applications Reactivity Notes
2,4-Dichloro-3-fluorobenzyl chloride Benzyl chloride Cl-2, Cl-4, F-3 203.01 g/mol Alkylation, intermediates High SN2 reactivity
3-Chloro-4-fluorobenzoyl chloride Benzoyl chloride Cl-3, F-4 207.00 g/mol Acylation, pharmaceuticals Electrophilic carbonyl
4-Methyl-3-(trifluoromethyl)benzoyl chloride Benzoyl chloride CH₃-4, CF₃-3 222.60 g/mol Specialty synthesis Strong EWG, steric hindrance
2,4-Dichloro-5-fluorobenzoic acid Carboxylic acid Cl-2, Cl-4, F-5 223.00 g/mol Salt formation, agrochemicals Acid-catalyzed reactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.